N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Description
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a 3-phenylbutanamide moiety at position 2. Its molecular formula is C₂₁H₁₉ClN₄O₃S, with a molecular weight of 442.92 g/mol . The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13(15-5-3-2-4-6-15)11-17(24)21-19-23-22-18(25-19)12-14-7-9-16(20)10-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGRGRVKOQUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nucleophilic Substitution: The thiol is then reacted with 3-phenylbutanoyl chloride to form the final product, this compound.
Chemical Reactions Analysis
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to cell death.
Disrupting Cell Membranes: The compound can interact with and disrupt the integrity of cell membranes, leading to cell lysis.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs involve modifications to the thiadiazole ring substituents or the amide side chain. Key examples include:
a) N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)
- Structure: Features a thioether-linked 4-chlorobenzyl group and a phenoxy-acetamide side chain.
- Properties : Melting point = 138–140°C, Yield = 82% .
- Comparison: The thioether linkage in 5j contrasts with the direct benzyl substitution in the target compound. The acetamide group with a bulky phenoxy substituent may reduce conformational flexibility compared to the 3-phenylbutanamide chain.
b) N-(5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3f)
- Structure : Contains a 4-chlorobenzylthio group and a trifluoromethylphenyl-acetamide chain.
- Properties : Melting point = 198°C, Yield = 34%, Molecular weight = 443 g/mol .
- The higher melting point (198°C vs. ~138°C for 5j) suggests stronger intermolecular forces, possibly due to the trifluoromethyl group’s polarity.
c) 5-(4-Chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P1)
Physicochemical Properties
Table 1 summarizes key data for the target compound and analogs:
Key Observations :
Implications of Substituent Modifications
- 4-Chlorobenzyl vs. 4-Chlorobenzylthio : The thioether linkage in 5j and 3f introduces a sulfur atom, which may alter redox properties or metal-binding capacity compared to the target compound’s direct benzyl attachment.
- Phenoxy vs. Phenylbutanamide Side Chains: Phenoxy groups (as in 5j) confer rigidity, whereas the aliphatic chain in the target compound may enhance flexibility and membrane penetration.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring with a 4-chlorobenzyl substituent and a 3-phenylbutanamide moiety. Its structure is crucial for its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3OS |
| Molecular Weight | 347.86 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : Induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
In vitro studies demonstrated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil. For example:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis induction |
| Control (5-Fluorouracil) | MCF-7 | 0.25 | DNA synthesis inhibition |
Other Biological Activities
In addition to its anticancer properties, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary tests indicate that it may possess antibacterial properties against strains such as E. coli and B. subtilis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells. The results indicated that structural modifications significantly influenced activity:
- Findings : The introduction of different substituents on the thiadiazole ring altered the potency against cancer cells.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanisms behind the observed cytotoxicity:
- Methodology : Flow cytometry was used to analyze cell cycle distribution and apoptosis.
- Results : The compound induced G2/M phase arrest in treated cells, leading to increased apoptotic markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
